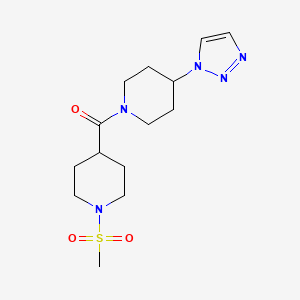![molecular formula C24H21N3O3S2 B2480697 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-23-9](/img/structure/B2480697.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is of interest in the field of medicinal chemistry and material science due to its unique structural features, which may confer distinct physical, chemical, and biological properties. Research on similar compounds can offer valuable insights into the synthesis, molecular structure, and properties of this specific compound.
Synthesis Analysis
Compounds with structural similarities, involving thiazole and benzamide functional groups, have been synthesized through various methods, including coupling reactions and microwave-assisted synthesis. For instance, compounds derived from 2-aminothiazole have been prepared by coupling with acid chlorides, showcasing a potential synthetic route for the compound of interest (Lynch et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray diffraction, NMR spectroscopy, and mass spectroscopy. These methods provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the structure-activity relationship (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole and benzamide derivatives often include nucleophilic substitution and coupling reactions. The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, affecting their chemical stability and reactivity profile.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from studies on similar compounds. For example, the crystal structure analysis provides insights into the solid-state properties, which are influenced by molecular interactions, including hydrogen bonding and π-π stacking interactions (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. Studies on thiazole and benzamide derivatives highlight their potential biological activities, including antimicrobial and anticancer properties, which can be attributed to their chemical structure (Kumar et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Activity
Compounds related to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide have been synthesized and studied for various activities. For example, derivatives of 2-aminothiazole and 2-amino-2-thiazoline were synthesized, showing some anti-inflammatory activity across a range of concentrations without adverse effects on myocardial function (Lynch et al., 2006).
Anticancer and Anticonvulsant Properties
Several studies have focused on derivatives of thiazole compounds for their potential anticancer and anticonvulsant activities. For instance, 2-phenylamino-thiazole derivatives were synthesized and evaluated as antimicrobial agents, with some molecules showing more potency than reference drugs (Bikobo et al., 2017). Moreover, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, with a structure similar to the compound , were synthesized and showed significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Mechanistic Studies and Molecular Docking
Molecular docking studies have been conducted on similar thiazole derivatives to understand their interactions at a molecular level. This includes studies on thiazolidin‐4‐ones and their derivatives, which were synthesized and evaluated for their anticonvulsant activities, with some showing promising results in in vivo models (Senthilraja & Alagarsamy, 2012).
Miscellaneous Applications
Other applications include compounds with thiazole moieties being explored for various biological activities such as antimicrobial, antiproliferative, and antifungal properties. For instance, novel thiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as novel therapeutic agents (Patel et al., 2015).
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-13-16(2)22-21(14-15)31-24(25-22)26-23(28)18-7-9-19(10-8-18)32(29,30)27-12-11-17-5-3-4-6-20(17)27/h3-10,13-14H,11-12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXYTODQNPVPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)
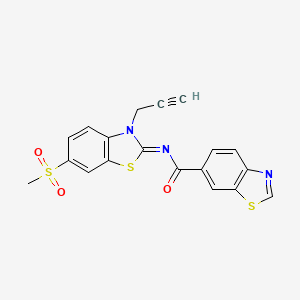
![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)
![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)
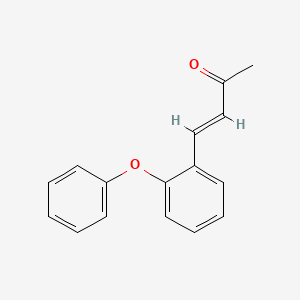
![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)
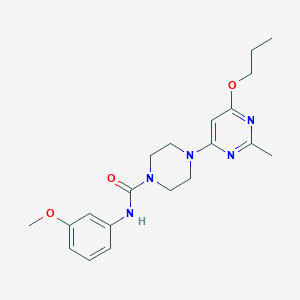
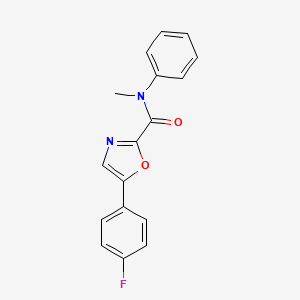

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)

